molecular formula C26H26N8O2 B2821718 4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 920348-99-8

4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B2821718
CAS No.: 920348-99-8
M. Wt: 482.548
InChI Key: DAZLWCNSIFDHSZ-UHFFFAOYSA-N
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Description

The compound “4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound containing two carbon and three nitrogen atoms . This core is attached to a benzyl group, a piperazine ring, and a phenylpyrrolidin-2-one group .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular formula of the compound is C22H21N7O, with an average mass of 399.448 Da and a monoisotopic mass of 399.180756 Da . The structure includes a triazolopyrimidine core, a benzyl group, a piperazine ring, and a phenylpyrrolidin-2-one group .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study on the synthesis and biological evaluation of new thiazolopyrimidines and their derivatives showed potential as antimicrobial and antitumor agents. Although none of the tested compounds showed appreciable antitumor activity, some exhibited promising antimicrobial activity (M. Said et al., 2004).

  • Another research focused on synthesizing and evaluating the antimicrobial activities of novel 1,2,4-Triazole derivatives. The study found that some of these compounds possess good or moderate activities against test microorganisms, suggesting their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).

Biochemical Impacts and Potential Insecticidal Agents

  • Research on new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighted the synthesis of compounds with significant toxic effects and toxicity index, indicating their potential use as insecticidal agents (Nanees N. Soliman et al., 2020).

Heterocyclic Compound Synthesis for Antimicrobial Applications

  • The synthesis of heterocyclic compounds incorporating a thiophene moiety was explored for their potential as antimicrobial agents. Compounds from this study were more potent than the standard drug Amphotericin B against certain fungal species, suggesting their utility in antimicrobial therapy (Y. Mabkhot et al., 2016).

Antihypertensive Activity

  • A series of 1,2,4-triazolol[1,5-alpha]pyrimidines were prepared for their potential antihypertensive activity. Among these, certain compounds showed promising activity, indicating the potential therapeutic applications of such heterocyclic compounds in managing hypertension (S. M. Bayomi et al., 1999).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the known biological activities of similar triazolopyrimidine compounds, it could be of interest in drug design and medicinal chemistry .

Properties

IUPAC Name

4-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N8O2/c35-22-15-20(17-33(22)21-9-5-2-6-10-21)26(36)32-13-11-31(12-14-32)24-23-25(28-18-27-24)34(30-29-23)16-19-7-3-1-4-8-19/h1-10,18,20H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZLWCNSIFDHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5CC(=O)N(C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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